3-(3,4-Dimethoxyphenyl)propanal
Overview
Description
3-(3,4-Dimethoxyphenyl)propanal is an organic compound characterized by the presence of a propionaldehyde group attached to a 3,4-dimethoxyphenyl ring
Mechanism of Action
Target of Action
A related compound, 3,4-dimethoxy phenyl thiosemicarbazone, has been studied for its interaction with copper in acidic solutions .
Mode of Action
The related compound, 3,4-dimethoxy phenyl thiosemicarbazone, forms a protective layer on the copper surface, which is a critical aspect of its inhibitory action . This protective layer is formed through chemical adsorption, as evidenced by Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy .
Result of Action
The related compound, 3,4-dimethoxy phenyl thiosemicarbazone, has been shown to markedly boost the corrosion resistance of copper, achieving an impressive inhibition efficiency of up to 89% at 400 ppm .
Action Environment
The related compound, 3,4-Dimethoxy phenyl thiosemicarbazone, has been studied in 1 M hydrochloric acid (HCl) solutions .
Biochemical Analysis
Biochemical Properties
3-(3,4-Dimethoxy-phenyl)-propionaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). The interaction with monoamine oxidase involves the oxidation of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde, leading to the formation of corresponding carboxylic acids. Additionally, aldehyde dehydrogenase catalyzes the conversion of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde to its respective acid, further participating in metabolic pathways .
Cellular Effects
3-(3,4-Dimethoxy-phenyl)-propionaldehyde has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can impact the expression of genes involved in oxidative stress response and apoptosis. The compound’s interaction with cellular proteins can lead to alterations in cellular metabolism, affecting processes such as glycolysis and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit monoamine oxidase, leading to an increase in the levels of neurotransmitters such as dopamine and serotonin. Additionally, 3-(3,4-Dimethoxy-phenyl)-propionaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3,4-Dimethoxy-phenyl)-propionaldehyde can undergo oxidative degradation, leading to the formation of reactive intermediates that may affect cellular health. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential impacts on cellular viability and function .
Dosage Effects in Animal Models
The effects of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to adverse effects .
Metabolic Pathways
3-(3,4-Dimethoxy-phenyl)-propionaldehyde is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase and aldehyde dehydrogenase, leading to the formation of corresponding acids and other metabolites. These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, 3-(3,4-Dimethoxy-phenyl)-propionaldehyde can influence metabolic flux and alter the levels of key metabolites in various biochemical pathways .
Transport and Distribution
The transport and distribution of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can interact with intracellular proteins and accumulate in specific cellular compartments. The distribution of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde within tissues can influence its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-(3,4-Dimethoxy-phenyl)-propionaldehyde plays a crucial role in its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects. Post-translational modifications and targeting signals can direct 3-(3,4-Dimethoxy-phenyl)-propionaldehyde to these compartments, influencing its interactions with other biomolecules and its overall cellular impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)propanal typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to introduce the propionaldehyde group. One common method is the reduction of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxyphenylpropanol, followed by oxidation to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using efficient catalysts and reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-(3,4-Dimethoxy-phenyl)-propionic acid.
Reduction: 3-(3,4-Dimethoxy-phenyl)-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic acid: Another related compound with a carboxylic acid group instead of an aldehyde.
3,4-Dimethoxyphenylpropionic acid: Similar structure but with a propionic acid group.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYWTSIBCDFXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448393 | |
Record name | 3-(3,4-DIMETHOXY-PHENYL)-PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61871-67-8 | |
Record name | 3-(3,4-Dimethoxyphenyl)propionaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061871678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-DIMETHOXY-PHENYL)-PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-DIMETHOXYPHENYL)PROPIONALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP3HSJ25WK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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